(2E)-3-(2-chlorophenyl)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
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Overview
Description
(2E)-3-(2-chlorophenyl)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced by reacting the thiadiazole intermediate with propylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the chlorophenyl derivative with the thiadiazole intermediate under basic conditions to form the desired prop-2-enamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Properties
Molecular Formula |
C14H14ClN3O3S2 |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H14ClN3O3S2/c1-2-9-23(20,21)14-18-17-13(22-14)16-12(19)8-7-10-5-3-4-6-11(10)15/h3-8H,2,9H2,1H3,(H,16,17,19)/b8-7+ |
InChI Key |
VNQOHKWAHFGHET-BQYQJAHWSA-N |
Isomeric SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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